molecular formula C13H16N4 B1642498 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 94225-92-0

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1642498
CAS RN: 94225-92-0
M. Wt: 228.29 g/mol
InChI Key: LYBDDTCBSURWHR-UHFFFAOYSA-N
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Description

“4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H16N4 . It has a molecular weight of 228.293 Da and is available in solid form . The compound is also known as “4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” with a CAS number of 2097932-41-5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H . This indicates the presence of a phenyl group attached to the 4-position of a 1,2,4-triazole ring, which is further attached to a piperidine ring.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 228.293 Da .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
  • Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against microbes .
  • Methods of Application : The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
  • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Analgesic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-Triazoles are associated with diverse pharmacological activities such as analgesic .
  • Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antiasthmatic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-Triazoles have been associated with antiasthmatic activity .
  • Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antitubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-Triazoles have been associated with antitubercular activity .
  • Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antioxidant Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-Triazoles have been associated with antioxidant activity .
  • Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

properties

IUPAC Name

4-(4-phenyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDDTCBSURWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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